molecular formula C12H11ClFN3 B2388896 N-[(4-Chlorophenyl)methyl]-5-fluoro-6-methylpyrimidin-4-amine CAS No. 1923670-10-3

N-[(4-Chlorophenyl)methyl]-5-fluoro-6-methylpyrimidin-4-amine

Cat. No.: B2388896
CAS No.: 1923670-10-3
M. Wt: 251.69
InChI Key: NOIMOTODTIHBFA-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)methyl]-5-fluoro-6-methylpyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a 4-chlorophenylmethyl group, a fluorine atom at the 5th position, and a methyl group at the 6th position of the pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Chlorophenyl)methyl]-5-fluoro-6-methylpyrimidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzyl chloride, 5-fluoro-6-methylpyrimidine-4-amine, and a suitable base.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under reflux conditions. The base, such as potassium carbonate (K2CO3) or sodium hydride (NaH), is used to deprotonate the amine group, facilitating the nucleophilic substitution reaction.

    Product Isolation: The reaction mixture is then cooled, and the product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Chlorophenyl)methyl]-5-fluoro-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom or the fluorine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states or reduced forms.

    Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it can form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents on the aromatic ring, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

N-[(4-Chlorophenyl)methyl]-5-fluoro-6-methylpyrimidin-4-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities.

    Biological Research: The compound can be used as a tool to study cellular pathways and molecular mechanisms in biological systems.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, contributing to the development of new chemical entities.

    Industrial Applications: The compound may be used in the production of specialty chemicals or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[(4-Chlorophenyl)methyl]-5-fluoro-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-Chlorophenyl)methyl]-5-fluoropyrimidin-4-amine: Lacks the methyl group at the 6th position.

    N-[(4-Chlorophenyl)methyl]-6-methylpyrimidin-4-amine: Lacks the fluorine atom at the 5th position.

    N-[(4-Chlorophenyl)methyl]-5-fluoro-6-methylpyrimidin-2-amine: Has the amine group at the 2nd position instead of the 4th position.

Uniqueness

N-[(4-Chlorophenyl)methyl]-5-fluoro-6-methylpyrimidin-4-amine is unique due to the specific combination of substituents on the pyrimidine ring. The presence of both the fluorine atom and the methyl group at specific positions contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-5-fluoro-6-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFN3/c1-8-11(14)12(17-7-16-8)15-6-9-2-4-10(13)5-3-9/h2-5,7H,6H2,1H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIMOTODTIHBFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)NCC2=CC=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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